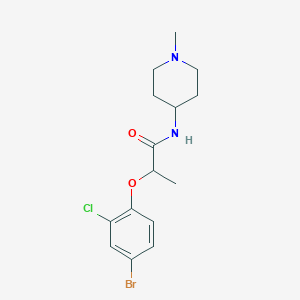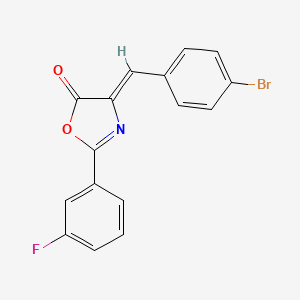
4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as BBFO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BBFO is a heterocyclic compound that contains both an oxazole and a benzylidene group, which makes it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act by inhibiting enzymes involved in various cellular processes. 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit potent antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to exhibit potent antitumor activity against various cancer cell lines. 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a versatile compound that can be easily synthesized in the laboratory with a high yield. 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit potent biological activities, which makes it a promising candidate for various applications. However, the mechanism of action of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for the study of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one. One potential direction is the development of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one-based drugs for the treatment of various diseases, including cancer and inflammation. Another potential direction is the study of the structure-activity relationship of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one to identify more potent analogs. The use of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one in combination with other drugs is also a potential direction for future research. Finally, the study of the pharmacokinetics and toxicology of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is necessary to evaluate its safety and efficacy for clinical use.
In conclusion, 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one exhibits potent biological activities, including antimicrobial, antitumor, and anti-inflammatory activities. The synthesis of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is simple and yields a high amount of the compound. However, the mechanism of action of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, which limits its potential applications. Future research should focus on the development of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one-based drugs, the study of its structure-activity relationship, and the evaluation of its pharmacokinetics and toxicology.
Scientific Research Applications
4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antimicrobial, antitumor, and anti-inflammatory activities. 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
(4Z)-4-[(4-bromophenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-12-6-4-10(5-7-12)8-14-16(20)21-15(19-14)11-2-1-3-13(18)9-11/h1-9H/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXYVKCZWRNVLW-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=N/C(=C\C3=CC=C(C=C3)Br)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



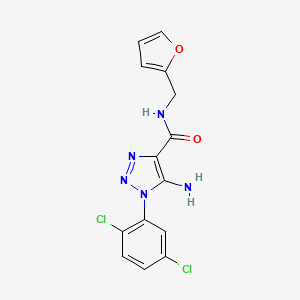
![4-chloro-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4671970.png)
![methyl 2-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4671978.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B4671985.png)
![5-ethyl-N-{4-[(methylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4671986.png)
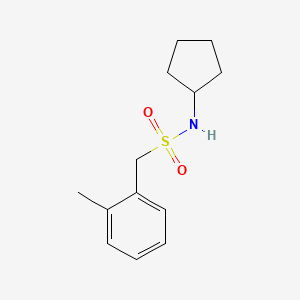
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4671988.png)
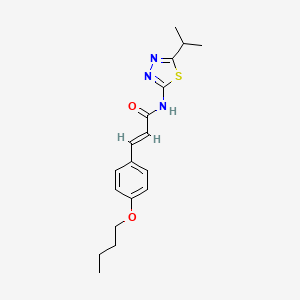
![2-(2-chlorophenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4671999.png)
![1-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}azepane](/img/structure/B4672002.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4672005.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B4672015.png)

